WEHI-345

RIPK2 Kinase Assay Biochemical Potency

Choose WEHI-345 as your RIPK2 inhibitor for reproducible preclinical results. It uniquely delays (rather than blocks) RIPK2 ubiquitylation and NF-κB activation upon NOD stimulation, enabling temporal signaling studies unavailable with other inhibitors. Validated in an EAE multiple sclerosis model (3–20 mg/kg i.p.) with documented reduction in disease score and inflammatory infiltrates. Its exceptional selectivity (Kd >10,000 nM for RIPK1/4/5 vs. 46 nM for RIPK2) ensures unambiguous target attribution, backed by extensive peer-reviewed validation.

Molecular Formula C22H23N7O
Molecular Weight 401.5 g/mol
Cat. No. B611805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWEHI-345
SynonymsWEHI-345;  WEHI345;  WEHI 345.
Molecular FormulaC22H23N7O
Molecular Weight401.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NN(C3=NC=NC(=C23)N)C(C)(C)CNC(=O)C4=CC=NC=C4
InChIInChI=1S/C22H23N7O/c1-14-4-6-15(7-5-14)18-17-19(23)26-13-27-20(17)29(28-18)22(2,3)12-25-21(30)16-8-10-24-11-9-16/h4-11,13H,12H2,1-3H3,(H,25,30)(H2,23,26,27)
InChIKeyLEBSTCDZKUSVOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 50 mg / 500 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





WEHI-345: A Well-Characterized, Selective RIPK2 Kinase Inhibitor for NOD-Driven Inflammatory Disease Research


WEHI-345 is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2), a critical mediator in the nucleotide-binding oligomerization domain (NOD) signaling pathway [1]. It is a small molecule kinase inhibitor, specifically a pyrazolopyrimidine derivative, that binds to the ATP-binding pocket of RIPK2 to inhibit its kinase activity [1]. WEHI-345's characterization includes extensive in vitro and in vivo data demonstrating its ability to delay NOD-induced RIPK2 ubiquitylation and NF-κB activation, thereby preventing the production of pro-inflammatory cytokines [1]. This compound serves as a valuable tool compound for elucidating the role of RIPK2 in innate immunity and inflammation.

WEHI-345 Versus Other RIPK2 Inhibitors: Why Potency and Target Selectivity Profiles Are Not Interchangeable


Substituting WEHI-345 with another RIPK2 inhibitor is not scientifically straightforward due to significant variations in kinase selectivity profiles, cellular potency, and in vivo efficacy. While many compounds are labeled as 'RIPK2 inhibitors,' their activity against related kinases (such as RIPK1, RIPK3, or ALK2) and their performance in cellular and animal models differ substantially. For example, OD36, while more potent in biochemical assays, also targets ALK2 , which could confound results in studies focused on RIPK2-specific signaling. Conversely, earlier generation inhibitors like RIPK2-IN-3 exhibit far weaker potency , requiring higher concentrations that may introduce off-target effects. Furthermore, emerging data show that newer, more potent inhibitors like Compound 10w (RIPK2-IN-7) can outperform WEHI-345 in specific disease models [1], underscoring that inhibitor choice must be guided by the specific experimental context and required selectivity window. The following section provides quantitative, comparative evidence to guide this selection.

Quantitative Differentiation Guide for WEHI-345: Direct Data Against Key RIPK2 Inhibitor Comparators


Biochemical Potency: WEHI-345's IC50 of 130 nM is Stronger than WEHI-540 but Weaker than Next-Generation Inhibitors

WEHI-345 demonstrates an IC50 of 0.13 μM (130 nM) against recombinant human RIPK2 in an in vitro kinase assay. This places its potency significantly below that of next-generation RIPK2 inhibitors like OD36 (IC50 = 5.3 nM) [1] and Compound 10w/RIPK2-IN-7 (IC50 = 0.6 nM) , but far above the less potent analog WEHI-540 (IC50 = 1.01 μM) and the early inhibitor RIPK2-IN-3 (IC50 = 6.39 μM) [2]. This data positions WEHI-345 as a moderately potent tool compound, suitable for studies where an intermediate level of kinase inhibition is required, unlike the near-complete inhibition provided by low nM compounds.

RIPK2 Kinase Assay Biochemical Potency IC50

Kinase Selectivity: WEHI-345 Demonstrates High Specificity for RIPK2 Over Closely Related RIP Kinases

WEHI-345 exhibits a favorable selectivity profile within the RIP kinase family. Binding assays show it has a high affinity for RIPK2 (Kd = 46 nM), but negligible binding to RIPK1, RIPK4, and RIPK5 (all Kd > 10,000 nM) [1]. This indicates over 217-fold selectivity for RIPK2. In comparison, OD36, a more potent RIPK2 inhibitor, also shows significant activity against ALK2 (Kd = 37 nM) [2], potentially introducing confounding effects in cellular models. This high degree of specificity for RIPK2 over other RIP kinases makes WEHI-345 a cleaner tool for interrogating RIPK2-specific functions in the NOD signaling pathway. Furthermore, WEHI-345 showed minimal inhibition when profiled against a panel of 95 other kinases at a concentration of 1 µM [1].

RIPK2 Kinase Selectivity Kd Off-Target Effects

Cellular Activity: WEHI-345 Potently Inhibits MDP-Induced Cytokine Production at Nanomolar Concentrations

In cellular assays, WEHI-345 effectively blocks the downstream effects of RIPK2 activation. At a concentration of 500 nM, it completely inhibits the autophosphorylation of RIPK2 at Ser176 in Raw 267.4 macrophages stimulated with muramyl dipeptide (MDP) . Functionally, this translates to a potent block of MDP-induced transcription of pro-inflammatory mediators such as TNF and IL-6 in bone marrow-derived macrophages (BMDMs) [1]. In THP-1 cells, WEHI-345 reduces the mRNA levels of NF-κB target genes, including TNF, IL-8, IL-1β, and A20, in a concentration-dependent manner [1]. While direct head-to-head cellular data against many comparators is lacking, a cross-study comparison indicates that WEHI-345's cellular potency is significant; it was shown to be 10-fold more potent than the EGFR inhibitors erlotinib and gefitinib in inhibiting IL-6 secretion [2].

Cellular Assay Cytokine Inhibition NF-κB BMDMs THP-1 Cells

In Vivo Efficacy: WEHI-345 Demonstrates Therapeutic Benefit in a Murine Model of Multiple Sclerosis (EAE)

WEHI-345 has demonstrated clear in vivo efficacy in the experimental autoimmune encephalomyelitis (EAE) mouse model, a standard model for multiple sclerosis. Treatment with WEHI-345 (20 mg/kg, intraperitoneal, twice daily for 6 days) significantly reduced disease score, inflammatory infiltrate, and histological score, and decreased the recruitment of dendritic cells to the site of inflammation in C57BL/6 mice . It also delayed disease onset and reduced plasma levels of TNF when administered at 3-10 mg/kg [1]. Importantly, in a separate acute colitis model (an IBD model), the next-generation inhibitor Compound 10w exerted better therapeutic effects than WEHI-345 [2]. This suggests that while WEHI-345 is a valuable in vivo tool compound for demonstrating target engagement and disease modification in EAE, its efficacy may be surpassed by more potent inhibitors in other disease contexts, such as colitis.

In Vivo Experimental Autoimmune Encephalomyelitis EAE Multiple Sclerosis Therapeutic Efficacy

Target Engagement and Mechanism: WEHI-345's Unique 'Delaying' Effect on NF-κB Activation

A unique and well-characterized feature of WEHI-345 is its mechanistic effect on NOD signaling. Unlike complete pathway inhibitors, WEHI-345 only delays RIPK2 ubiquitylation and downstream NF-κB activation upon NOD1/NOD2 engagement, rather than fully blocking it [1]. Despite this delay, WEHI-345 still potently prevents the production of inflammatory cytokines in vitro and in vivo [1]. This nuanced mechanism is a direct result of inhibiting the kinase activity of RIPK2 and highlights the temporal importance of this activity for a productive immune response. This is a specific and documented property that distinguishes WEHI-345 from other inhibitors which may fully ablate signaling or act through different modalities (e.g., type II 'DFG-out' inhibitors like ponatinib). For researchers studying the precise temporal dynamics of NOD signaling, this property makes WEHI-345 a unique and valuable tool.

Mechanism of Action NF-κB Ubiquitylation NOD Signaling Delay

Optimized Application Scenarios for WEHI-345 Based on Its Validated Differentiation Profile


Primary Use Case: Validated In Vivo Tool for NOD-Driven CNS Inflammation in EAE Models

Given its documented in vivo efficacy in the EAE mouse model of multiple sclerosis, WEHI-345 is a preferred tool compound for preclinical studies investigating the role of RIPK2 and NOD signaling in neuroinflammation. The quantitative evidence shows it reduces disease score, inflammatory infiltrates, and delays disease onset at well-defined doses (3-20 mg/kg i.p.) [1][2]. This established in vivo data package provides a reliable benchmark for RIPK2 inhibition in CNS autoimmunity studies. [1][2]

Use Case for High Specificity Requirements: Dissecting RIPK2-Specific Signaling from Other RIP Kinases

For cellular and biochemical experiments requiring unambiguous attribution of effects to RIPK2, WEHI-345's high selectivity profile (Kd > 10,000 nM for RIPK1/4/5 vs 46 nM for RIPK2) makes it a superior choice over multi-targeted RIPK2 inhibitors like OD36 (which also targets ALK2) [1]. This minimizes the risk of confounding results due to off-target kinase inhibition, particularly in complex cellular systems where related pathways may be co-activated. [1]

Use Case for Temporal Signaling Studies: Elucidating the Kinetics of NOD Pathway Activation

Researchers focused on the dynamic regulation of innate immune signaling should prioritize WEHI-345 due to its unique and well-documented mechanism of action: it delays, rather than fully blocks, RIPK2 ubiquitylation and NF-κB activation upon NOD stimulation [1]. This property is a direct consequence of its kinase inhibition and provides a distinct tool to interrogate the temporal requirements of RIPK2 activity for downstream cytokine production, a nuance not available with other inhibitors that induce complete pathway suppression. [1]

Application Where Potency Must Be Balanced with a Large Body of Literature

As one of the earliest and most extensively characterized selective RIPK2 inhibitors, WEHI-345 benefits from a substantial body of primary literature validating its use across multiple assay systems and disease models. When a research program requires a tool compound with a well-understood profile, predictable performance, and a wealth of supporting data for reproducibility, WEHI-345 offers an advantage over newer, less-characterized, albeit more potent, inhibitors like Compound 10w or RIPK2/3-IN-1. Its place as a widely adopted reference standard in the field facilitates cross-study comparisons and method validation. [1][2]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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